The compound can be classified as an aromatic heterocyclic compound. It is synthesized through various methods involving the condensation of anthranilic acid derivatives with aldehydes or ketones. The presence of the nitro group enhances its reactivity and may influence its biological activity, making it a subject of study in drug development and synthetic organic chemistry.
The synthesis of 2-(4-nitrophenyl)quinazolin-4(1H)-one can be achieved through several methodologies:
The molecular structure of 2-(4-nitrophenyl)quinazolin-4(1H)-one consists of:
The compound can undergo various chemical transformations, including:
The mechanism of action for compounds like 2-(4-nitrophenyl)quinazolin-4(1H)-one typically involves:
Experimental evaluations have demonstrated significant anti-inflammatory activity in various assays, indicating that structural modifications can enhance efficacy against specific targets.
2-(4-Nitrophenyl)quinazolin-4(1H)-one has potential applications in:
Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining a benzene ring with a pyrimidin-4(3H)-one moiety. This core exhibits remarkable structural plasticity, enabling diverse substitutions that modulate its electronic properties, binding affinity, and pharmacokinetic behavior. The 2-(4-nitrophenyl)quinazolin-4(1H)-one (CID 135402338) exemplifies a strategically functionalized derivative where a 4-nitrophenyl group at the C2 position introduces distinctive electronic and steric properties [1]. As a member of the quinazolinone family, this compound benefits from the scaffold’s inherent bioactivity while exhibiting unique target engagement profiles attributable to its nitroaryl substitution.
The exploration of quinazolin-4(3H)-ones spans over a century, with the first synthetic reports dating back to 1869 when Griess prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens [5] [7]. Systematic development accelerated after Gabriel’s 1903 synthesis of unsubstituted quinazoline, which established reliable routes for functionalization [3] [9]. Historically, natural quinazoline alkaloids like vasicine (isolated from Adhatoda vasica in 1888) demonstrated early pharmacological promise as bronchodilators, highlighting the scaffold’s therapeutic potential [8].
Table 1: Evolution of Quinazolin-4(3H)-one Synthesis Methods
Method | Reagents/Conditions | Key Product | Advantages/Limitations |
---|---|---|---|
Niementowski (1895) | Anthranilic acid + formamide (125–130°C) | 3,4-Dihydro-4-oxoquinazoline | Simple but limited substrate scope |
Grimmel-Guinther-Morgan | o-Amino benzoic acid + amine + PCl₃ in toluene | 2,3-Disubstituted-4(3H)-quinazolinones | Enables C2/C3 diversification |
Isatoic Anhydride Route | Isatoic anhydride + amines + ethyl orthoformate | 3-Substituted quinazolinones | High functional group tolerance |
Microwave-Assisted Cyclization | Anthranilamide + aldehydes + catalysts, MW | 2,3-Dihydroquinazolin-4(1H)-ones | Rapid, high-yield, eco-friendly [7] |
The mid-20th century witnessed expansion into therapeutic applications:
The C2 position of quinazolin-4(3H)-one serves as a critical site for structure-activity relationship (SAR) modulation. Introducing a 4-nitrophenyl group confers distinctive properties:
Electronic and Steric Effects
Biological Activity Enhancements
Table 2: Bioactivity of Select C2-Substituted Quinazolin-4(3H)-ones
C2 Substituent | Observed Bioactivities | Potency Trends |
---|---|---|
Phenyl | Moderate EGFR inhibition, antimicrobial | Baseline activity |
4-Hydroxyphenyl | Antioxidant, anti-inflammatory | Improved solubility; reduced potency vs. kinases |
4-Nitrophenyl | Antiviral (SARS-CoV-2 Mpro), anticancer, antibacterial [2] [6] | Enhanced enzyme inhibition & cellular activity |
4-Trifluoromethylphenyl | Anticancer (HepG2, MCF-7) | High lipophilicity; membrane permeability |
Specific findings include:
Despite promising attributes, 2-(4-nitrophenyl)quinazolin-4(1H)-one faces underexplored areas:
Underexplored Therapeutic Targets
Synthetic and Pharmacokinetic Challenges
Innovation Pathways
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1